This compound is primarily derived from natural sugars, particularly L-arabinose, through synthetic processes. It falls under the category of pentoses, which are five-carbon sugars. The compound's structure and properties make it relevant in the fields of biochemistry and medicinal chemistry, especially in the synthesis of nucleosides and nucleotides.
The synthesis of 2-Deoxy-alpha-L-erythro-pentopyranose can be achieved through several methods:
These synthetic routes highlight the versatility and complexity involved in producing this important sugar derivative.
The molecular structure of 2-Deoxy-alpha-L-erythro-pentopyranose features a five-membered ring (furanose) configuration with hydroxyl groups attached to specific carbon atoms. The key features include:
InChI=1/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1
, which provides a unique string that encodes its molecular structure .2-Deoxy-alpha-L-erythro-pentopyranose participates in various chemical reactions, primarily due to its hydroxyl groups:
These reactions underline the compound's utility in organic synthesis and biochemical applications.
The mechanism of action for 2-Deoxy-alpha-L-erythro-pentopyranose primarily revolves around its incorporation into nucleosides and nucleotides:
The physical and chemical properties of 2-Deoxy-alpha-L-erythro-pentopyranose include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 134.13 g/mol |
Density | 1.516 ± 0.06 g/cm³ (predicted) |
Boiling Point | 332.1 ± 42.0 °C (predicted) |
Flash Point | 154.6 °C |
Vapor Pressure | mmHg at 25°C |
pKa | 12.78 ± 0.60 (predicted) |
Refractive Index | 1.579 |
These properties indicate its stability under various conditions and its potential reactivity in chemical environments .
The applications of 2-Deoxy-alpha-L-erythro-pentopyranose span several fields:
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: